2-{[(Propan-2-yl)carbamoyl]amino}benzoic acid
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Overview
Description
2-{[(Propan-2-yl)carbamoyl]amino}benzoic acid is an organic compound with the molecular formula C11H14N2O3. It is known for its applications in various scientific fields due to its unique chemical structure and properties. The compound is characterized by the presence of a benzoic acid moiety substituted with a propan-2-yl carbamoyl group.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{[(Propan-2-yl)carbamoyl]amino}benzoic acid typically involves the reaction of isopropylamine with 2-aminobenzoic acid. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The process involves the following steps:
Reaction of Isopropylamine with 2-Aminobenzoic Acid: The initial step involves the reaction of isopropylamine with 2-aminobenzoic acid in the presence of a suitable solvent, such as ethanol or methanol.
Formation of the Carbamoyl Intermediate: The reaction mixture is heated to facilitate the formation of the carbamoyl intermediate.
Purification: The crude product is purified using recrystallization or chromatography techniques to obtain pure this compound.
Industrial Production Methods
In industrial settings, the production of this compound involves large-scale synthesis using automated reactors and continuous flow processes. The reaction conditions are optimized to maximize yield and minimize impurities. The use of advanced purification techniques, such as high-performance liquid chromatography (HPLC), ensures the production of high-purity compounds suitable for various applications.
Chemical Reactions Analysis
Types of Reactions
2-{[(Propan-2-yl)carbamoyl]amino}benzoic acid undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of various oxidation products.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo substitution reactions, where the carbamoyl group can be replaced with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Substitution reactions can be carried out using reagents such as alkyl halides or acyl chlorides.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield carboxylic acids or ketones, while reduction reactions may produce amines or alcohols.
Scientific Research Applications
2-{[(Propan-2-yl)carbamoyl]amino}benzoic acid has a wide range of applications in scientific research, including:
Chemistry: The compound is used as a building block for the synthesis of more complex molecules. It is also used in the study of reaction mechanisms and kinetics.
Biology: In biological research, the compound is used to study enzyme interactions and protein-ligand binding.
Medicine: The compound has potential therapeutic applications, including its use as a precursor for drug development. It is also studied for its potential anti-inflammatory and antimicrobial properties.
Industry: In industrial applications, the compound is used in the production of specialty chemicals and as an intermediate in the synthesis of pharmaceuticals.
Mechanism of Action
The mechanism of action of 2-{[(Propan-2-yl)carbamoyl]amino}benzoic acid involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and proteins, altering their activity and function. This interaction can lead to various biological effects, such as inhibition of enzyme activity or modulation of signaling pathways. The exact mechanism of action depends on the specific application and target molecule.
Comparison with Similar Compounds
2-{[(Propan-2-yl)carbamoyl]amino}benzoic acid can be compared with other similar compounds, such as:
Para-Aminobenzoic Acid (PABA): PABA is a well-known compound with similar structural features. this compound has unique properties due to the presence of the propan-2-yl carbamoyl group.
Benzoic Acid Derivatives: Other benzoic acid derivatives, such as salicylic acid and anthranilic acid, have different functional groups and exhibit distinct chemical and biological properties.
Properties
IUPAC Name |
2-(propan-2-ylcarbamoylamino)benzoic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14N2O3/c1-7(2)12-11(16)13-9-6-4-3-5-8(9)10(14)15/h3-7H,1-2H3,(H,14,15)(H2,12,13,16) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LEBQZCAMYFCNFJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)NC(=O)NC1=CC=CC=C1C(=O)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14N2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
222.24 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
69145-57-9 |
Source
|
Record name | 2-{[(propan-2-yl)carbamoyl]amino}benzoic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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